![molecular formula C42H33N B14286897 4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline CAS No. 114869-94-2](/img/structure/B14286897.png)
4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of phenylethenyl groups attached to an aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline typically involves the reaction of aniline with phenylethenyl derivatives under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar coupling techniques. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and halogenating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.
Aplicaciones Científicas De Investigación
4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism by which 4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylethenyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Stilbenamine
- p-Styrylaniline
- 4-Aminostilbene
- p-Aminostilbene
- 4-N-Stilbenamine
- 1-(4-Aminophenyl)-2-phenylethylene
- 4-[2-Phenylethenyl]aniline
Uniqueness
4-(2-Phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline stands out due to its unique structural arrangement, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
114869-94-2 |
|---|---|
Fórmula molecular |
C42H33N |
Peso molecular |
551.7 g/mol |
Nombre IUPAC |
4-(2-phenylethenyl)-N,N-bis[4-(2-phenylethenyl)phenyl]aniline |
InChI |
InChI=1S/C42H33N/c1-4-10-34(11-5-1)16-19-37-22-28-40(29-23-37)43(41-30-24-38(25-31-41)20-17-35-12-6-2-7-13-35)42-32-26-39(27-33-42)21-18-36-14-8-3-9-15-36/h1-33H |
Clave InChI |
KFTGQHDTANINQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=C(C=C3)C=CC4=CC=CC=C4)C5=CC=C(C=C5)C=CC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phosphine, [bis(trimethylsilyl)methylene]-](/img/structure/B14286829.png)

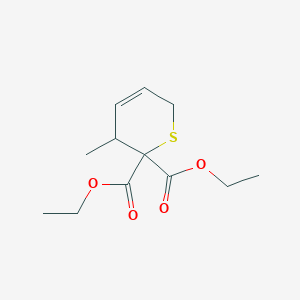
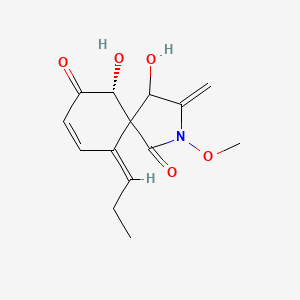

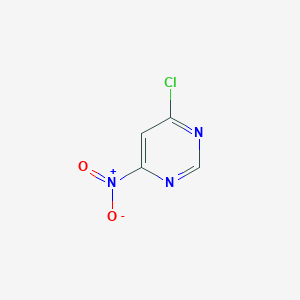
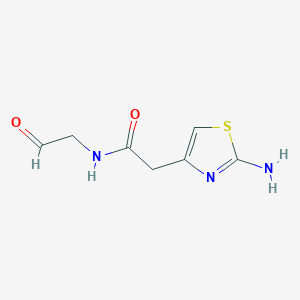
![2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14286864.png)
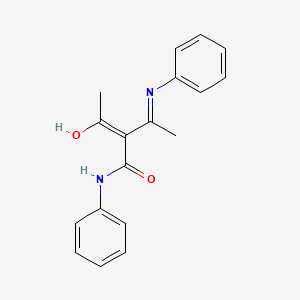

![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14286878.png)


